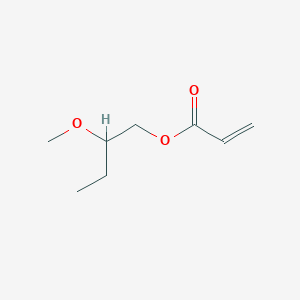![molecular formula C22H10O8 B14645164 4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 53303-52-9](/img/structure/B14645164.png)
4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties. It is characterized by the presence of benzofuran and phenylenebis(oxy) groups, which contribute to its distinct chemical behavior. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of phthalic anhydride with hydroquinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process also involves purification steps such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzofuran compounds.
Applications De Recherche Scientifique
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
53303-52-9 |
|---|---|
Formule moléculaire |
C22H10O8 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
4-[3-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O8/c23-19-13-6-2-8-15(17(13)21(25)29-19)27-11-4-1-5-12(10-11)28-16-9-3-7-14-18(16)22(26)30-20(14)24/h1-10H |
Clé InChI |
FGCCINIFRMQBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=CC3=C2C(=O)OC3=O)OC4=CC=CC5=C4C(=O)OC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)






![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)

![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
